molecular formula C21H21NO4 B8756324 Tgf-beta RI kinase inhibitor VII

Tgf-beta RI kinase inhibitor VII

Cat. No.: B8756324
M. Wt: 351.4 g/mol
InChI Key: AAUXGXRHLYYHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tgf-beta RI kinase inhibitor VII involves several steps. One common method includes the reaction of 6,7-dimethoxy-4-quinoline with 2-chloro-4,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tgf-beta RI kinase inhibitor VII undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various quinoline derivatives with altered functional groups .

Scientific Research Applications

Tgf-beta RI kinase inhibitor VII has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tgf-beta RI kinase inhibitor VII involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-(6,7-dimethoxyquinolin-4-yl)oxy-4,5-dimethylphenyl]ethanone

InChI

InChI=1S/C21H21NO4/c1-12-8-15(14(3)23)19(9-13(12)2)26-18-6-7-22-17-11-21(25-5)20(24-4)10-16(17)18/h6-11H,1-5H3

InChI Key

AAUXGXRHLYYHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (100 mg), 4,5-dimethyl-2-hydroxyacetophenone (220 mg), and 4-dimethylaminopyridine (164 mg) were suspended in o-dichlorobenzene (6 ml), and the suspension was stirred at 120° C. for 24 hr. The reaction solution was cooled to room temperature, water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give the title compound (34 mg, yield 22%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
164 mg
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
22%

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